N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-b]pyridine ring, a tetrahydrothiophene ring, and a furan ring. These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of such complex molecules typically involves multi-step reactions, each introducing a new functional group or ring to the molecule. The exact synthesis pathway would depend on the starting materials available and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated pyrazolo[3,4-b]pyridine system. The electron-donating furan ring and the electron-withdrawing carbamoyl group could contribute to the electronic properties of the molecule .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the furan ring could undergo electrophilic aromatic substitution, while the carbamoyl group could participate in nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carbamoyl group could increase its solubility in polar solvents .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives reveal significant anticancer and anti-5-lipoxygenase agents, indicating potential applications in developing treatments for cancer and inflammation (Rahmouni et al., 2016). These compounds' structure-activity relationship (SAR) highlights the importance of heterocyclic frameworks in designing drugs with targeted biological activities.
Antiprotozoal Agents
Research on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines demonstrates strong antiprotozoal activity, especially against T. b. rhodesiense and P. falciparum, showcasing the therapeutic potential of heterocyclic compounds in treating protozoal infections (Ismail et al., 2004).
Synthesis of Heterocyclic Compounds
The synthesis of fused pyridine-4-carboxylic acids through Combes-type reaction demonstrates the versatility of heterocyclic compounds in organic synthesis, providing a pathway to generate libraries of compounds for further biological evaluation (Volochnyuk et al., 2010). Such methodologies are crucial for discovering new drugs and materials with specific properties.
Antibacterial and Antimicrobial Activities
Microwave-assisted synthesis of novel pyrazoline derivatives reveals potent antiinflammatory and antibacterial agents, indicating the potential of heterocyclic compounds in developing new antimicrobial therapies (Ravula et al., 2016). This research underscores the importance of exploring new synthetic methods to expedite the discovery of bioactive compounds.
Discovery of CDK2 Inhibitors for Anti-Proliferative Activity
The discovery of new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors highlights the role of heterocyclic compounds in developing treatments for cancers by inhibiting critical enzymes involved in cell cycle regulation (Abdel-Rahman et al., 2021). This research illustrates the intersection of medicinal chemistry and cancer biology, providing a foundation for developing novel anticancer agents.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-13-20-17(23(30)25-15-6-4-14(5-7-15)21(24)29)11-18(19-3-2-9-33-19)26-22(20)28(27-13)16-8-10-34(31,32)12-16/h2-7,9,11,16H,8,10,12H2,1H3,(H2,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBJFIYXYNSHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC4=CC=C(C=C4)C(=O)N)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide |
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